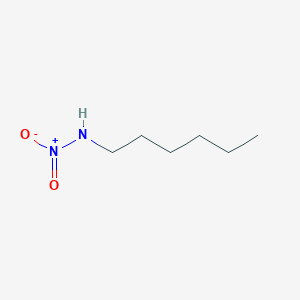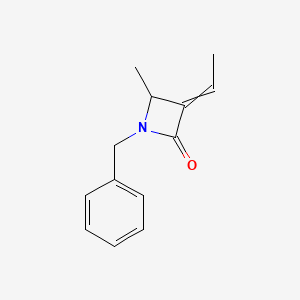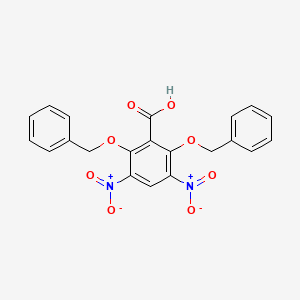
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two benzyloxy groups and two nitro groups attached to a benzoic acid core. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,6-dibenzyloxybenzoic acid, followed by purification and isolation of the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions of the benzoic acid ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using strong nucleophiles under basic conditions.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.
Major Products Formed
Reduction: 2,6-Bis(benzyloxy)-3,5-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is primarily related to its functional groups. The nitro groups can participate in redox reactions, while the benzyloxy groups can undergo nucleophilic substitution. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzyloxy)-3,5-diaminobenzoic acid: A reduced form with amino groups instead of nitro groups.
4-Benzyloxy-2,6-bis(1-methyl-2-benzimidazolyl)pyridine: A structurally related compound with different functional groups and applications.
Uniqueness
2,6-Bis(benzyloxy)-3,5-dinitrobenzoic acid is unique due to the combination of its benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
823814-69-3 |
|---|---|
Molecular Formula |
C21H16N2O8 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3,5-dinitro-2,6-bis(phenylmethoxy)benzoic acid |
InChI |
InChI=1S/C21H16N2O8/c24-21(25)18-19(30-12-14-7-3-1-4-8-14)16(22(26)27)11-17(23(28)29)20(18)31-13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,24,25) |
InChI Key |
ULRBMRZCBAJBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


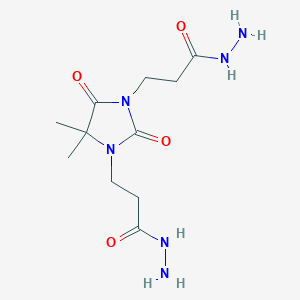
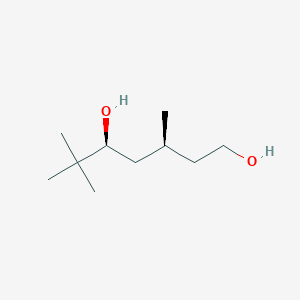
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)


![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
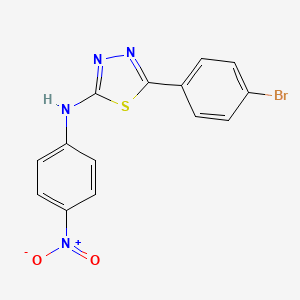


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
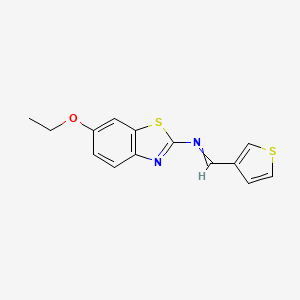
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
